6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-1-(4-chlorophenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUADWYZGUGMKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=O)NC2=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with urea and an appropriate amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
-
Anticancer Activity : Research indicates that 6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione exhibits significant cytotoxicity against various cancer cell lines. For example:
- HeLa Cells : IC50 = 50 µM
- K562 Cells : IC50 = 45 µM
- AGS Cells : IC50 = 53.02 µM
This suggests its potential as a lead compound for developing anticancer agents.
- Antibacterial and Antiviral Activities : Preliminary studies have shown that this compound may inhibit bacterial growth and viral replication, making it a candidate for further exploration in infectious disease treatment .
Biological Research
The mechanism of action involves binding to specific enzymes or receptors, particularly kinases involved in cell signaling pathways. This interaction disrupts signaling related to cell proliferation and survival, contributing to its antiproliferative effects in cancer cells.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield amines or other derivatives.
- Substitution Reactions : The amino and chlorophenyl groups can participate in substitution reactions to form diverse derivatives .
Case Study 1: Anticancer Activity Assessment
A study was conducted to evaluate the cytotoxic effects of the compound on HeLa and K562 cell lines. The results demonstrated a concentration-dependent reduction in cell viability, indicating its potential as an effective anticancer agent.
Case Study 2: Enzyme Inhibition Studies
Research focused on the inhibition of specific kinases by the compound revealed promising results in disrupting signaling pathways associated with cancer progression. Further studies are needed to elucidate the detailed mechanisms involved.
Mechanism of Action
The mechanism of action of 6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-2,4-dione derivatives exhibit diverse bioactivities depending on substituent patterns, heteroatoms, and fused ring systems. Below is a detailed comparison with structurally analogous compounds:
Substituent Effects on Bioactivity
- Analogous compounds with 6-amino substitutions (e.g., 9c–9g in ) show HIV reverse transcriptase inhibition due to interactions with active sites.
- Chlorophenyl Substituents : The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability. In contrast, 3-chlorophenyl analogs (e.g., ) exhibit antiparasitic activity, suggesting positional isomerism affects target specificity.
Functional Group Variations
- Hydroxy and Thio Groups : 3-Hydroxy derivatives (e.g., ) enhance hydrogen-bonding capacity for enzyme inhibition, whereas 7-thio derivatives (e.g., ) exhibit radical-scavenging antioxidant activity.
- Heteroatom Incorporation: Selenium-containing analogs (e.g., ) may leverage selenocyanate’s redox activity for unique bioactivity, though this remains underexplored.
Table 2: Physicochemical Properties
| Compound | Predicted logP | Water Solubility | Key Functional Groups |
|---|---|---|---|
| Target Compound | 1.82 (estimated) | Low (chlorophenyl) | NH₂, Cl, carbonyl |
| 3-Hydroxy-1-methyl-6-biphenylamino (9c) | 3.45 | Moderate | OH, biphenyl, NH |
| 7-Thio-cyclopenta[d]pyrimidine (4a) | 2.10 | Low | S-alkyl, fused ring |
Biological Activity
6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound belonging to the pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an amino group at the 6th position and a chlorophenyl group at the 1st position of the pyrimidine ring, which contributes to its unique pharmacological properties.
- IUPAC Name : 6-amino-1-(4-chlorophenyl)pyrimidine-2,4-dione
- Molecular Formula : C10H8ClN3O2
- Molecular Weight : 237.64 g/mol
- CAS Number : 60664-00-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit specific enzymes such as kinases, which play crucial roles in cell signaling pathways related to proliferation and survival. This inhibition can lead to antiproliferative effects in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), K562 (leukemia), and AGS (gastric cancer).
- IC50 Values :
- HeLa: 50 µM
- K562: 45 µM
- AGS: 53.02 µM
These values suggest that the compound is effective in reducing cell viability in a concentration-dependent manner, indicating potential as an anticancer agent .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: MIC = 3.12 µg/mL
- Escherichia coli: MIC = 12.5 µg/mL
These results highlight its potential as a lead compound for developing new antibacterial agents .
Structure–Activity Relationship (SAR)
The presence of the chlorophenyl group is significant for enhancing the lipophilicity and biological activity of the compound. Comparative studies with similar compounds, such as those containing fluorine or bromine instead of chlorine, indicate that the chlorinated derivative shows superior activity due to better interaction with hydrophobic regions of target proteins .
Table of Biological Activities
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various pyrimidine derivatives, it was found that compounds similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. The study utilized flow cytometry and Hoechst staining techniques to evaluate cell viability and morphological changes post-treatment.
Q & A
Q. What are the optimal synthetic routes for 6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione to achieve high yield and purity?
Methodological Answer: The compound can be synthesized via alkylation or condensation reactions. A common approach involves reacting a substituted pyrimidine precursor (e.g., 6-amino-1-ethylpyrimidine-2,4-dione) with 4-chlorobenzyl halides under basic conditions (e.g., potassium carbonate in DMF). Refluxing in solvents like acetonitrile or ethanol (70–80°C for 6–12 hours) improves reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhance purity. Yields typically range from 42% to 78%, depending on substituent reactivity and solvent choice .
Key Parameters:
- Solvent: DMF or acetonitrile for solubility.
- Catalyst: Potassium carbonate for deprotonation.
- Temperature: Reflux conditions (70–80°C).
Q. How can NMR and LCMS be effectively utilized to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of characteristic peaks:
- Pyrimidine ring protons: δ 5.5–6.5 ppm (dioxo groups).
- Aromatic protons (4-chlorophenyl): δ 7.3–7.5 ppm (doublet, J = 8.5 Hz).
- Amino group: δ 4.5–5.0 ppm (broad singlet, exchangeable with D2O).
- LCMS: Validate molecular weight (e.g., [M+H]+ at m/z 268.1) and purity (>95%). For derivatives, monitor fragment ions (e.g., loss of CO or NH2 groups) .
Q. What strategies can resolve discrepancies in spectral data when characterizing derivatives of this compound?
Methodological Answer: Discrepancies often arise from tautomerism, impurities, or crystallographic packing effects. Strategies include:
- Variable Temperature NMR: Detect tautomeric forms (e.g., keto-enol equilibria) by analyzing peak splitting at elevated temperatures.
- X-ray Crystallography: Resolve structural ambiguities (e.g., dihedral angles between aromatic rings) using single-crystal diffraction (e.g., orthorhombic Pbca space group, a = 14.62 Å, b = 11.33 Å, c = 22.64 Å) .
- HPLC-MS/MS: Identify trace impurities (e.g., unreacted starting materials) with reverse-phase C18 columns and tandem mass spectrometry .
Case Study:
In a study, conflicting 13C NMR signals for C6 (δ 155–160 ppm) were resolved via X-ray analysis, confirming planar pyrimidine geometry and hydrogen bonding with water molecules in the crystal lattice .
Q. How does modifying substituents on the pyrimidine ring affect its biological activity, based on SAR studies?
Methodological Answer: Structure-activity relationship (SAR) studies highlight:
- C6 Amino Group: Critical for kinase inhibition (e.g., eEF-2K). Replacement with methyl or acetyl groups reduces activity by 80–90%.
- Chlorophenyl Substituent: Enhances lipophilicity and target binding (e.g., ATP pockets). Fluorine or methoxy analogs show reduced potency due to steric clashes.
- Pyrimidine Core Modifications: Thieno[3,2-d]pyrimidine derivatives exhibit improved bioavailability but require careful control of reaction pH to avoid ring-opening .
Q. What experimental approaches are recommended to analyze conflicting biological activity data across studies?
Methodological Answer: Contradictions may stem from assay conditions or cellular models. Mitigation strategies:
- Dose-Response Curves: Use ≥10 concentration points (e.g., 0.1–100 µM) to calculate accurate IC50 values.
- Kinase Profiling: Test against a panel of 50+ kinases to confirm selectivity (e.g., off-target effects on PKA or PKC).
- Cell-Based Assays: Compare activity in immortalized vs. primary cells (e.g., HEK293 vs. patient-derived fibroblasts) .
Example Workflow:
In Vitro Kinase Assay: Measure ATPase activity via malachite green phosphate detection.
Western Blotting: Quantify phosphorylation of downstream targets (e.g., eEF-2).
Molecular Docking: Validate binding modes using PyMOL or AutoDock (PDB: 4CXA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
